molecular formula C23H21N3O6 B13747822 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate

Cat. No.: B13747822
M. Wt: 435.4 g/mol
InChI Key: UXBWDOZUTDTRKR-UHFFFAOYSA-N
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Description

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate is a compound that belongs to the class of isonicotinates. These compounds are known for their diverse biological activities, including antifungal and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate typically involves the esterification of isonicotinic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a broad spectrum of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Isonicotinoyloxy)methyl)-2-methylpropane-1,3-diyl diisonicotinate stands out due to its unique structure, which provides enhanced biological activity compared to its analogs. The presence of multiple isonicotinoyloxy groups increases its efficacy as an antimicrobial agent, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

[2-methyl-3-(pyridine-4-carbonyloxy)-2-(pyridine-4-carbonyloxymethyl)propyl] pyridine-4-carboxylate

InChI

InChI=1S/C23H21N3O6/c1-23(14-30-20(27)17-2-8-24-9-3-17,15-31-21(28)18-4-10-25-11-5-18)16-32-22(29)19-6-12-26-13-7-19/h2-13H,14-16H2,1H3

InChI Key

UXBWDOZUTDTRKR-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=NC=C1)(COC(=O)C2=CC=NC=C2)COC(=O)C3=CC=NC=C3

Origin of Product

United States

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